5-Chloro-6-methylbenzo[d]oxazol-2-amine: Structural Dynamics, Greener Syntheses, and Pharmacological Potential
5-Chloro-6-methylbenzo[d]oxazol-2-amine: Structural Dynamics, Greener Syntheses, and Pharmacological Potential
Executive Summary & Structural Rationale
The benzoxazole core is a privileged scaffold in medicinal chemistry, frequently leveraged for its ability to act as a bioisostere for nucleic acid bases and its profound hydrogen-bonding capacity. Among its functionalized derivatives, 5-Chloro-6-methylbenzo[d]oxazol-2-amine (CAS: 1820650-88-1) represents a highly specialized intermediate and pharmacophore[1].
From a structural perspective, the dual substitution on the benzene ring—a chlorine atom at the C5 position and a methyl group at the C6 position—creates a unique "push-pull" electronic environment. The electron-withdrawing inductive effect of the chlorine atom modulates the pKa of the heterocyclic system, while the electron-donating methyl group provides steric bulk and enhances the overall lipophilicity (LogP) of the molecule. This precise steric and electronic tuning is critical for optimizing target binding kinetics in drug discovery, particularly in the development of kinase inhibitors, antifungal agents, and carbonic anhydrase inhibitors[2][3].
Physicochemical Profile
Understanding the baseline physical properties of 5-Chloro-6-methylbenzo[d]oxazol-2-amine is the first step in formulating robust analytical and synthetic workflows. The quantitative data below establishes the foundational parameters required for chromatographic separation and spectroscopic validation[1][4].
| Property | Value / Specification |
| Chemical Name | 5-Chloro-6-methylbenzo[d]oxazol-2-amine |
| CAS Registry Number | 1820650-88-1 |
| Molecular Formula | C₈H₇ClN₂O |
| Molecular Weight | 182.61 g/mol |
| Standard Purity | ≥ 97% (HPLC/NMR) |
| Hydrogen Bond Donors | 1 (Primary Amine) |
| Hydrogen Bond Acceptors | 2 (Oxazole Nitrogen and Oxygen) |
| SMILES String | Cc1cc2nc(N)oc2cc1Cl |
Advanced Synthetic Methodologies: Moving Beyond Cyanogen Bromide
Historically, the synthesis of 2-aminobenzoxazoles relied heavily on the cyclodesulfurization of thioureas or the direct condensation of 2-aminophenols with cyanogen bromide (BrCN)[5]. However, BrCN is highly toxic, volatile, and poses severe occupational hazards.
Modern, greener synthetic paradigms have shifted toward the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an efficient, bench-stable, and non-hazardous electrophilic cyanating agent[6]. When reacted with 2-amino-4-chloro-5-methylphenol in the presence of a Lewis acid (such as BF₃·Et₂O), NCTS facilitates a highly efficient intramolecular cyclization.
Fig 1: NCTS-mediated synthesis pathway of 5-Chloro-6-methylbenzo[d]oxazol-2-amine.
Mechanistic Causality in NCTS Cyclization
The choice of BF₃·Et₂O is not arbitrary; it is driven by chemical causality. The reaction is initiated through the Lewis acidic activation of NCTS via the coordination of its cyano group to the boron atom. This electrophilic activation lowers the activation energy required for the subsequent nucleophilic attack by the primary amine of the 2-aminophenol[7]. Following the elimination of the sulfonamide residue, the adjacent hydroxyl group attacks the newly formed electron-deficient carbon, driving the intramolecular ring closure to yield the thermodynamically stable benzoxazole core.
Step-by-Step Experimental Protocol
To ensure reproducibility and trustworthiness, the following protocol represents a self-validating system for the synthesis of 5-Chloro-6-methylbenzo[d]oxazol-2-amine using the NCTS methodology:
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Reagent Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 mmol of 2-amino-4-chloro-5-methylphenol in 5.0 mL of anhydrous 1,4-dioxane.
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Activation: Add 1.5 equivalents (1.5 mmol) of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) to the stirring solution at room temperature.
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Catalysis: Dropwise, add 2.0 equivalents of Boron trifluoride etherate (BF₃·Et₂O). Caution: BF₃·Et₂O is moisture-sensitive and corrosive; perform this step in a fume hood.
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Thermal Cyclization: Elevate the reaction temperature to reflux (approx. 100°C). Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexane/Ethyl Acetate eluent system. The reaction typically reaches completion within 24–30 hours[7].
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Quenching & Workup: Cool the mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃ (15 mL) to neutralize the Lewis acid. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to isolate the pure 5-Chloro-6-methylbenzo[d]oxazol-2-amine.
Analytical Validation Standards
A protocol is only as reliable as its validation metrics. To confirm the successful synthesis and structural integrity of 5-Chloro-6-methylbenzo[d]oxazol-2-amine, the following analytical signatures must be observed:
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FTIR Spectroscopy: The successful cyclization is confirmed by the disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) and the emergence of a sharp C=N stretching band at approximately 1640–1660 cm⁻¹.
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¹H NMR (DMSO-d₆): The substitution pattern at C5 and C6 isolates the protons at C4 and C7. Because they are para to each other across the fused ring system, they will appear as two distinct singlets in the aromatic region (typically between 7.0 and 7.5 ppm). The C6 methyl group will present as a sharp singlet integrating for 3H near 2.3 ppm. The 2-amine (NH₂) will appear as a broad singlet integrating for 2H around 7.4 ppm, which will disappear upon D₂O exchange.
Pharmacological Applications & Target Interactions
The 2-aminobenzoxazole motif is highly valued in drug discovery due to its ability to mimic the adenine ring of ATP, making it an excellent hinge-binding scaffold for kinase inhibitors. Furthermore, derivatives of this core have demonstrated potent broad-spectrum antifungal activities against phytopathogenic fungi, frequently outperforming commercial fungicides like hymexazol[2].
Additionally, 2-aminobenzoxazoles act as potent and selective inhibitors of tumor-associated Carbonic Anhydrases (CAs), specifically CA IX and CA XII, which are overexpressed in hypoxic tumors[3].
Fig 2: Pharmacophore mapping and target interaction mechanism of the compound.
The causality behind this bioactivity lies in the molecule's topography. The 2-amine group acts as a critical hydrogen-bond donor/acceptor network, anchoring the molecule to the active site (e.g., coordinating with the Zn²⁺ ion in Carbonic Anhydrase or the hinge region in kinases). Simultaneously, the lipophilic 5-chloro and 6-methyl groups project into adjacent hydrophobic pockets, stabilizing the ligand-enzyme complex through Van der Waals interactions and preventing substrate access.
Sources
- 1. CAS:1820650-88-1, 5-Chloro-6-methylbenzo[d]oxazol-2-amine-毕得医药 [bidepharm.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. CAS:1820650-88-1, 5-Chloro-6-methylbenzo[d]oxazol-2-amine-毕得医药 [bidepharm.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
